molecular formula C17H16BrN3O3 B2894812 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-70-0

3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No. B2894812
CAS RN: 338956-70-0
M. Wt: 390.237
InChI Key: IUUQTUWDKBWDNT-BRRLLNCPSA-N
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Description

3-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, also known as 4-BMPH, is a synthetic molecule with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving pharmacology, biochemistry, and physiology. 4-BMPH has been found to be a useful tool for studying drug-receptor interactions, enzyme catalysis, and other biological processes. Additionally, its chemical structure makes it an ideal candidate for use in drug discovery and development.

Scientific Research Applications

Ring Transformation and Novel Synthesis Techniques

  • Research has shown that compounds similar to 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime can be transformed into different structures like pyrazoles through ring transformation processes (Morita, Harada, Okamoto, & Takagi, 1999).
  • Synthesis of new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives have been achieved using similar compounds (Dawood, Farag, & Abdel‐Aziz, 2007).

Antioxidant and Anticancer Activities

  • Certain derivatives of bromophenol, which are structurally related to the chemical , have shown potential in drug development due to their significant antioxidant and anticancer activities (Dong et al., 2022).

Antibacterial Properties

  • Bromophenols isolated from marine algae, which include bromophenol derivatives, have been studied for their antibacterial properties (Xu et al., 2003).

Novel Ring Systems and Synthetic Aspects

  • Research has led to the synthesis of novel ring systems such as 6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes, which may have applications in various fields of chemical research (Pascual et al., 2000).

Cytotoxicity Studies

  • Studies on 2,6-diarylpiperidin-4-one O-methyloximes have provided insights into their cytotoxicity on human cervical carcinoma (HeLa) cells, which could be relevant for the development of anticancer drugs (Parthiban et al., 2011).

HIV Inhibition

  • Biphenyl derivatives, related to the compound , have shown potent anti-HIV activity, suggesting potential applications in antiviral drug development (Xie et al., 1995).

Orexin-1 Receptor Mechanisms

  • Research on compounds structurally similar to 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has explored their role in modulating feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).

Crystal Structure Analysis

  • The crystal structure of related compounds has been analyzed, which is crucial for understanding their chemical properties and potential applications (Kang et al., 2015).

Antimicrobial Activity

  • Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety, structurally similar to the compound , have been synthesized and evaluated for their antimicrobial activity (Reddy et al., 2013).

properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQTUWDKBWDNT-BRRLLNCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

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